
E17110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E17110 is a LXRβ agonist. this compound showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. This compound also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, this compound significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.
Applications De Recherche Scientifique
Introduction to E17110
This compound is a novel compound identified as a liver X receptor beta (LXRβ) agonist, which has garnered attention for its potential applications in the treatment of atherosclerosis and related metabolic disorders. This compound is a structural analog of benzofuran-2-carboxylate and has been shown to significantly activate LXRβ, with an effective concentration (EC50) of 0.72 μmol/L. The activation of LXRβ plays a crucial role in regulating cholesterol metabolism and promoting reverse cholesterol transport, which are vital processes for cardiovascular health.
Key Findings from Research Studies
- Cholesterol Efflux : this compound effectively reduces oxidized low-density lipoprotein (ox-LDL)-induced lipid accumulation in RAW264.7 macrophages, indicating its capability to promote cholesterol efflux and mitigate lipid-related cellular stress .
- Gene Expression : The compound significantly upregulates the expression of genes involved in cholesterol metabolism, particularly those related to reverse cholesterol transport pathways .
- Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored as a candidate for developing pharmaceutical agents aimed at treating atherosclerosis and possibly other metabolic disorders associated with dyslipidemia .
Table: Summary of this compound Applications
Case Study 1: this compound and Atherosclerosis
In a study investigating the effects of this compound on macrophage function, researchers demonstrated that treatment with this compound led to significant reductions in lipid accumulation induced by ox-LDL. The study utilized RAW264.7 macrophages to assess cellular responses and gene expression changes associated with LXRβ activation. Results indicated that this compound not only reduced lipid levels but also enhanced the expression of ABCA1 and ABCG1, crucial for cholesterol transport .
Case Study 2: Molecular Docking Studies
Further investigations into the molecular interactions between this compound and LXRβ revealed insights into its binding affinity and specificity compared to other ligands. Molecular docking simulations provided evidence that this compound interacts with key amino acids in the ligand-binding domain, suggesting a unique mechanism that could lead to fewer side effects typically associated with LXR agonists, such as lipogenesis and hypertriglyceridemia .
Propriétés
Formule moléculaire |
C16H15FN2O5 |
---|---|
Poids moléculaire |
334.3034 |
Nom IUPAC |
1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22) |
Clé InChI |
SMRPARLQNTVFLB-UHFFFAOYSA-N |
SMILES |
FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
E17110; E-17110; E 17110. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.